molecular formula C18H16O6 B13138040 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione CAS No. 502497-28-1

1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione

Cat. No.: B13138040
CAS No.: 502497-28-1
M. Wt: 328.3 g/mol
InChI Key: IFUCQHKCOJOFLU-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C18H16O6. It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthraquinone derivatives.

    Hydroxylation: Introduction of hydroxyl groups at the 1 and 8 positions.

    Methoxylation: Introduction of methoxy groups at the 3 and 6 positions.

    Methylation: Introduction of methyl groups at the 2 and 7 positions.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the above-mentioned reactions are carried out in a sequential manner. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is used in several scientific research fields:

    Chemistry: As a precursor for the synthesis of other complex organic molecules.

    Biology: In studies involving cellular processes and enzyme interactions.

    Industry: Used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.

    1,4-Dihydroxy-9,10-anthraquinone: Used in the production of dyes.

    2,7-Dihydroxy-9,10-anthraquinone: Known for its antioxidant properties.

Uniqueness

1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

502497-28-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

1,8-dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione

InChI

InChI=1S/C18H16O6/c1-7-11(23-3)5-9-13(15(7)19)18(22)14-10(17(9)21)6-12(24-4)8(2)16(14)20/h5-6,19-20H,1-4H3

InChI Key

IFUCQHKCOJOFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O)OC

Origin of Product

United States

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